molecular formula C16H22N2O2 B11178146 5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide

5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11178146
M. Wt: 274.36 g/mol
InChI Key: JMQJWEDVHOOIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as pentan-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-hydroxy-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide.

    Reduction: Formation of 5-hydroxy-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide.

    Substitution: Various substituted phenyl derivatives, depending on the substituent used.

Scientific Research Applications

5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-2-carboxamide: Similar structure but with a different position of the oxo group.

    5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-4-carboxamide: Another positional isomer.

    N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide: Lacks the oxo group.

Uniqueness

5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-oxo-N-pentan-2-yl-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-3-7-12(2)17-16(20)13-10-15(19)18(11-13)14-8-5-4-6-9-14/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,17,20)

InChI Key

JMQJWEDVHOOIDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.